molecular formula C19H15Cl2NO2 B408745 5-(2,5-dichlorophenyl)-N-(2,4-dimethylphenyl)-2-furancarboxamide

5-(2,5-dichlorophenyl)-N-(2,4-dimethylphenyl)-2-furancarboxamide

Cat. No. B408745
M. Wt: 360.2g/mol
InChI Key: LGBJMRRTIMHUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-dichlorophenyl)-N-(2,4-dimethylphenyl)-2-furancarboxamide is a member of furans and an aromatic amide.

Scientific Research Applications

S1P4 Receptor Antagonism in Influenza Treatment

Research indicates that 5-(2,5-Dichlorophenyl)-N-(2,4-Dimethylphenyl)-2-Furancarboxamide can serve as a selective antagonist for the S1P4 receptor. This has implications for treating influenza virus infections. The compound's selectivity against other S1P receptor subtypes makes it a candidate for novel influenza treatments and can be useful in conditions where reactive thrombocytosis is an issue or increased megakaryopoiesis is needed (Urbano et al., 2011).

Antiprotozoal Activity

5-(2,5-Dichlorophenyl)-N-(2,4-Dimethylphenyl)-2-Furancarboxamide and its derivatives have been investigated for their antiprotozoal activities. Specifically, certain derivatives have shown significant activity against Trypanosoma rhodesiense, suggesting potential use in treating trypanosomiasis (Das & Boykin, 1977).

DNA Binding and Antimicrobial Properties

The compound exhibits high DNA binding affinities, a property that can be leveraged in developing antimicrobial agents. This high binding affinity is attributed to its ability to make direct hydrogen bond interactions with DNA, enhancing its potential in biomedical applications (Laughton et al., 1995).

Potential in Polymer Synthesis

In the field of materials science, derivatives of 5-(2,5-Dichlorophenyl)-N-(2,4-Dimethylphenyl)-2-Furancarboxamide have been used in the enzymatic polymerization of furanic-aliphatic polyamides. This application is significant for developing sustainable alternatives to traditional polyamides (Jiang et al., 2015).

Application in Mitochondrial Permeability Transition Inhibition

This compound has been identified as a structural basis for developing therapeutic agents to treat vascular dysfunction, including ischemia/reperfusion injury. Its inhibition of Ca²⁺-induced mitochondrial swelling highlights its potential in cardiovascular research (Murasawa et al., 2012).

Photoreleasable Protecting Group for Carboxylic Acids

It has been proposed as a photoreleasable protecting group for carboxylic acids, an application important in synthetic chemistry. The efficient intramolecular hydrogen abstraction feature makes it suitable for photodeprotection processes (Klan et al., 2000).

properties

Molecular Formula

C19H15Cl2NO2

Molecular Weight

360.2g/mol

IUPAC Name

5-(2,5-dichlorophenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide

InChI

InChI=1S/C19H15Cl2NO2/c1-11-3-6-16(12(2)9-11)22-19(23)18-8-7-17(24-18)14-10-13(20)4-5-15(14)21/h3-10H,1-2H3,(H,22,23)

InChI Key

LGBJMRRTIMHUDO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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